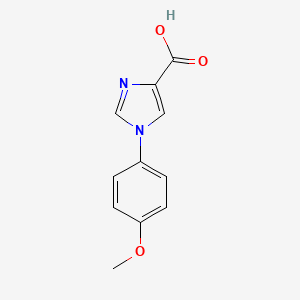
1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid is a compound that contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a carboxylic acid group . It also contains a methoxyphenyl group, which consists of a phenyl ring attached to a methoxy group .
Synthesis Analysis
While specific synthesis methods for 1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid were not found, related compounds have been synthesized through various methods. For instance, a one-pot synthesis of a tetra-substituted imidazole was reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .Chemical Reactions Analysis
The compound, being an imidazole derivative, is likely to participate in various chemical reactions. Imidazoles are known to act as a nucleophile in nucleophilic substitution reactions . The carboxylic acid group can undergo reactions such as esterification and amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the polar carboxylic acid group and the aromatic imidazole and phenyl rings would influence its solubility, melting point, and boiling point .Applications De Recherche Scientifique
Corrosion Inhibition
One of the applications of imidazole derivatives, which share a structural similarity to "1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid," is in corrosion inhibition. For example, Prashanth et al. (2021) synthesized new imidazole derivatives and tested their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds, including variants with methoxyphenyl groups, showed significant corrosion inhibition efficiency, which was confirmed through various experimental and theoretical methods (Prashanth et al., 2021).
Synthesis and Biological Studies
Ramanathan (2017) reported on the synthesis and characterization of 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole, highlighting the biological significance of the imidazole ring. The study discusses the pharmacokinetic improvements imidazole derivatives can offer, suggesting their use in medicinal chemistry for their antimicrobial and anticancer activities (Ramanathan, 2017).
Construction of Metal-Organic Frameworks (MOFs)
Xiong et al. (2013) and others have explored the construction of metal-organic frameworks using multifunctional imidazole dicarboxylates as spacers. These frameworks have been studied for their structural characteristics, thermal, and photoluminescence properties. The inclusion of methoxyphenyl groups in these ligands demonstrates their versatility and the potential for creating novel materials with specific functionalities (Xiong et al., 2013).
Novel Complexes and Their Properties
The synthesis of novel complexes using imidazole derivatives as ligands has been reported by several studies. These complexes exhibit a range of architectures and have been characterized for their properties such as luminescence. For instance, Wang et al. (2013) synthesized supramolecular complexes demonstrating the structural versatility and potential applications of imidazole derivatives in material science (Wang et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNKFVWGHIQDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-1H-imidazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)
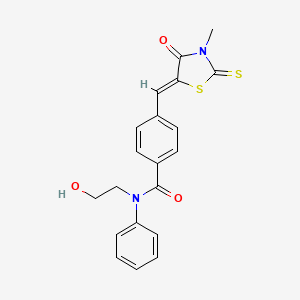
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2762488.png)

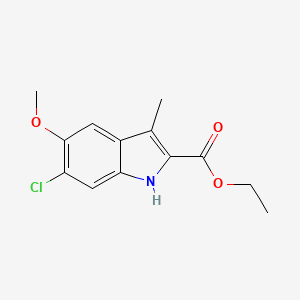
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762492.png)
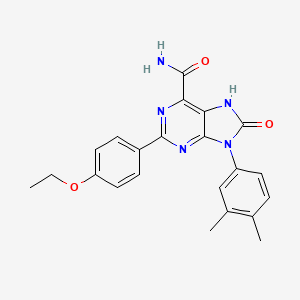

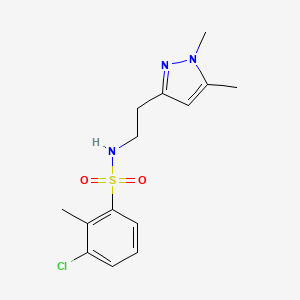
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone](/img/structure/B2762500.png)

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2762504.png)